

Application Notes & Protocols: Thulium Oxide Nanoparticles for Image-Guided Radiotherapy

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Compound of Interest

Compound Name: *Thulium oxide*

Cat. No.: *B083069*

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Introduction

Thulium oxide (Tm_2O_3) nanoparticles are emerging as a promising class of theranostic agents for image-guided radiotherapy (IGRT).[1] Due to the high atomic number ($Z=69$) of thulium, these nanoparticles serve as potent radiosensitizers and contrast agents for X-ray-based imaging modalities like computed tomography (CT).[2][3] This document provides a comprehensive overview of the applications of Tm_2O_3 nanoparticles in IGRT, summarizing key performance data and detailing experimental protocols for their evaluation. The information presented is intended to guide researchers in exploring the potential of **thulium oxide** nanoparticles for enhancing the efficacy and precision of cancer radiotherapy.[4]

Key Applications:

- **CT Contrast Enhancement:** Tm_2O_3 nanoparticles significantly enhance X-ray attenuation, allowing for clear visualization of tumors and guiding radiation delivery.[1][5]
- **Radiosensitization:** Upon exposure to ionizing radiation, these high-Z nanoparticles locally amplify the radiation dose delivered to the tumor, leading to increased DNA damage and enhanced cancer cell killing.[1][4]

Data Presentation: Performance Characteristics

The following tables summarize the quantitative data from preclinical studies on **thulium oxide** nanoparticles.

Table 1: Physical and Imaging Properties of **Thulium Oxide** Nanoparticles

Parameter	Value	Source
Particle Size	40–45 nm	[1][5]
Characterization Methods	X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM)	[1][5]
CT Contrast Threshold	>0.5 mg/mL (in water)	[1][5]
In Vivo Imaging Dose	40 µg (2 µl at 20 mg/mL)	[1][5]
In Vivo Imaging Model	9L gliosarcoma in Fisher rats	[1][5]

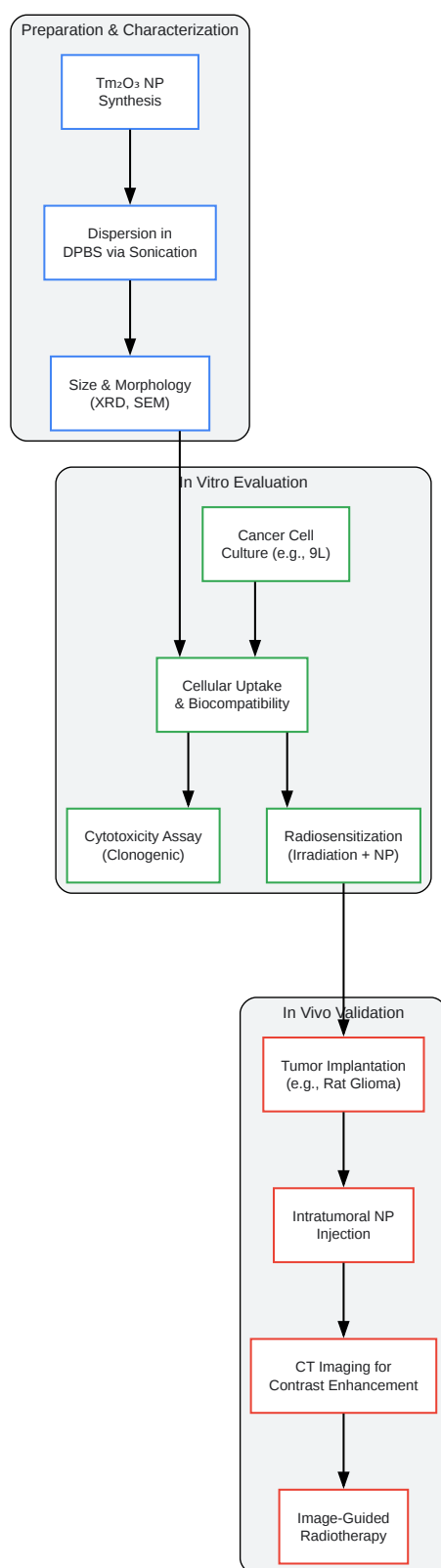
Table 2: In Vitro Radiosensitization and Cytotoxicity

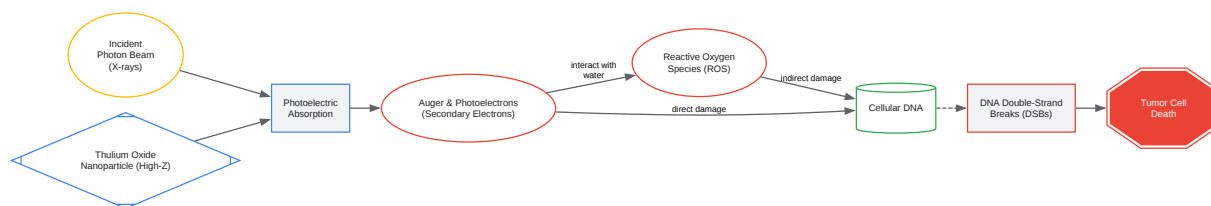
Cell Line	Parameter	Value	Conditions	Source
9L Gliosarcoma	Sensitizer Enhancement Ratio	1.32 (at 10% survival)	150 kVp X-rays	[1][5]
Cytotoxicity	Notable cell death via necrosis	Treatment without radiation	[6]	
Mechanism	Increased DNA double-strand breaks (γ -H2AX foci)	Post-irradiation	[1][5]	
Metastatic cSCC*	Sensitizer Enhancement Ratio	1.24 (at 10% survival)	50 μ g/mL NPs, 125 kVp X-rays	[7][8]
Cytotoxicity	No impact on short-term cell survival	50 μ g/mL NPs	[7][8]	
MDCK**	Cytotoxicity	Minimal long-term effects	Treatment without radiation	[6]

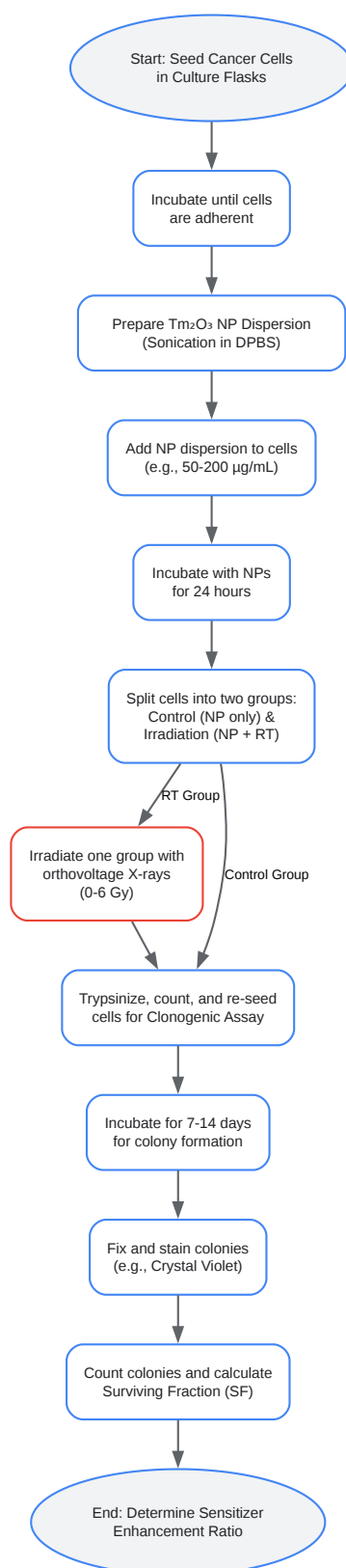
*Cutaneous Squamous Cell Carcinoma **Madin Darby Canine Kidney (non-cancerous cell model)

Visualized Workflows and Mechanisms

The following diagrams illustrate key experimental processes and the underlying mechanism of action for **thulium oxide** nanoparticles in radiotherapy.







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